4-Bromo-1-chloro-8-fluoroisoquinoline

Description

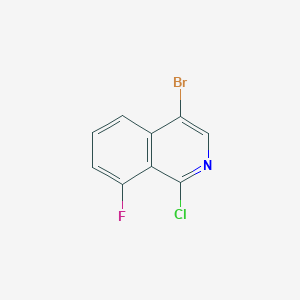

4-Bromo-1-chloro-8-fluoroisoquinoline is a halogenated isoquinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms on its aromatic ring structure. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties.

Properties

IUPAC Name |

4-bromo-1-chloro-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQKAKNGDZTZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-8-fluoroisoquinoline typically involves halogenation reactions of isoquinoline derivatives. One common method is the direct halogenation of isoquinoline using bromine, chlorine, and fluorine sources under controlled conditions. Another approach involves the sequential halogenation of a pre-existing isoquinoline derivative, ensuring the selective introduction of each halogen atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of halogenating agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-8-fluoroisoquinoline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can reduce the halogenated isoquinoline to simpler derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often requiring a base or catalyst.

Major Products Formed:

Oxidation Products: this compound-1-oxide

Reduction Products: this compound-1-ol

Substitution Products: Various substituted isoquinolines depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-chloro-8-fluoroisoquinoline has been investigated for its potential as a pharmaceutical intermediate. Its halogen substituents can significantly influence biological activity and selectivity, making it a candidate for drug development targeting various diseases.

Case Studies:

- Anticancer Activity : In vivo studies have shown that this compound can reduce tumor sizes in animal models when used alone or in combination with existing chemotherapeutics, suggesting its utility in cancer therapy.

- Antimicrobial Properties : Research indicates that halogenated isoquinolines exhibit antimicrobial activity, with this compound being studied for its efficacy against resistant bacterial strains.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly valuable in creating novel therapeutic agents and agrochemicals due to its ability to undergo further functionalization.

| Application Area | Description |

|---|---|

| Drug Development | Used to synthesize new pharmaceuticals targeting specific biological pathways. |

| Agrochemicals | Explored for developing new pesticides or herbicides with enhanced efficacy. |

Material Science

The unique electronic properties imparted by the halogen substituents make this compound a candidate for applications in organic electronics. Research into its optoelectronic properties suggests potential uses in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 4-Bromo-1-chloro-8-fluoroisoquinoline exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

4-Bromo-1-chloro-8-fluoroisoquinoline is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. Similar compounds include:

4-Bromo-3-chloro-8-fluoroquinoline: Similar halogenation pattern but different position of halogens.

3-Bromo-1-chloro-8-fluoroisoquinoline: Different halogen positions leading to distinct chemical properties.

4-Bromo-1-chloro-7-fluoroisoquinoline: Variation in the position of the fluorine atom.

These compounds share structural similarities but exhibit different chemical and biological behaviors due to the variations in halogen positions.

Biological Activity

4-Bromo-1-chloro-8-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Molecular Formula : C9H5BrClF

- Molecular Weight : Approximately 248.49 g/mol

- Physical State : White to off-white solid

- Melting Point : 165-167°C

- Solubility : Limited in water, soluble in organic solvents

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | 25 µg/mL |

| Escherichia coli | Moderate antibacterial activity | 50 µg/mL |

| Candida albicans | Antifungal activity | 12.5 µg/mL |

Research indicates that the halogen substituents contribute to the compound's binding affinity to bacterial enzymes, enhancing its antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has shown promise in inhibiting the growth of various cancer cell lines, including those associated with breast and lung cancers.

| Cancer Cell Line | Activity | IC50 Value |

|---|---|---|

| MCF-7 (Breast Cancer) | Significant growth inhibition | 15 µM |

| A549 (Lung Cancer) | Moderate growth inhibition | 20 µM |

| HeLa (Cervical Cancer) | Significant growth inhibition | 10 µM |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, potentially through the modulation of specific signaling pathways .

Anti-inflammatory Activity

Emerging studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activities on cell surfaces, influencing signal transduction pathways.

- Gene Expression Alteration : The compound may affect gene expression related to inflammation and tumorigenesis .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated a strong correlation between halogen substitution and enhanced antimicrobial activity against resistant strains of bacteria . -

Cancer Cell Line Assessment :

Research conducted on human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction, with flow cytometry confirming increased sub-G1 populations indicative of cell death . -

Inflammation Model Study :

In a mouse model of inflammation, administration of the compound led to reduced levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1-chloro-8-fluoroisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Start with halogenation of the isoquinoline scaffold. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C. Chlorination can be achieved via electrophilic substitution using POCl₃ or SOCl₂. Fluorination typically requires deprotonation with a strong base (e.g., LDA) followed by reaction with Selectfluor™. Optimize yields by monitoring reaction progression via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Validate purity using GC or HLC (>97% threshold) .

Q. How should researchers safely handle and store this compound during experiments?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. For waste disposal, segregate halogenated organic waste and collaborate with certified hazardous waste management services. Conduct a risk assessment using SDS guidelines, particularly for brominated/chlorinated intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at C8). Compare experimental shifts with computed values (DFT) for validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. FT-IR identifies functional groups (C-Br ~550 cm⁻¹, C-Cl ~750 cm⁻¹). For crystallinity analysis, perform XRD if single crystals are obtainable. Cross-reference spectral data with PubChem or DSSTox entries .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at halogen sites (Bromine at C4 vs. Chlorine at C1). Use software like Gaussian or ORCA to simulate transition states for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl-bromine activation). Compare activation energies to prioritize reaction pathways. Validate predictions experimentally via kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated isoquinoline derivatives?

- Methodological Answer : Conduct a meta-analysis of literature data, focusing on variables such as assay conditions (e.g., cell lines, concentration ranges) and synthetic purity (>97% threshold). Reproduce key studies with standardized protocols. Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., fluorine’s role in bioavailability). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can researchers design experiments to study the compound’s solubility and stability in diverse solvents?

- Methodological Answer : Perform phase solubility analysis in solvents of varying polarity (e.g., DMSO, THF, water). Use UV-Vis spectroscopy to quantify solubility limits. For stability, incubate the compound under stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS. Apply COSMO-RS computational models to predict solvent interactions and optimize formulations .

Q. What methodologies are recommended for synthesizing and characterizing novel analogs (e.g., replacing fluorine with other halogens)?

- Methodological Answer : Use directed ortho-metalation to introduce alternative halogens (e.g., iodine via Finkelstein reaction). For fluorinated analogs, employ Balz-Schiemann or halogen-exchange reactions. Characterize derivatives using 2D NMR (e.g., NOESY for steric effects) and X-ray crystallography to confirm regiochemistry. Compare electronic effects via cyclic voltammetry .

Methodological Guidelines

- Data Validation : Cross-check experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs) and replicate key findings to ensure reproducibility .

- Ethical Compliance : Follow institutional guidelines for hazardous waste and obtain approvals for biological testing .

- Documentation : Adhere to IUPAC naming conventions and use bolded numerical identifiers (e.g., 1 ) for repeated compound references in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.